molecular formula C14H14BrF3N6O2 B14931446 4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-5-carboxamide

4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B14931446
M. Wt: 435.20 g/mol
InChI Key: GWNYOFKJTUOCAX-UHFFFAOYSA-N
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Description

4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole core with various substituents, including a bromo, cyclopropyl, and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an organoboron reagent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Shares the pyrazole core but lacks the additional functional groups.

    1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar core structure but different substituents.

Uniqueness

The uniqueness of 4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its combination of substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H14BrF3N6O2

Molecular Weight

435.20 g/mol

IUPAC Name

4-[[2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14BrF3N6O2/c1-23-11(13(19)26)7(4-20-23)21-8(25)5-24-10(6-2-3-6)9(15)12(22-24)14(16,17)18/h4,6H,2-3,5H2,1H3,(H2,19,26)(H,21,25)

InChI Key

GWNYOFKJTUOCAX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3)C(=O)N

Origin of Product

United States

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